3-Methylbutanimidamide

Übersicht

Beschreibung

3-Methylbutanimidamide is a chemical compound with the molecular formula C5H12N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methylbutanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbutanenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of 3-methylbutanenitrile and ammonia into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The imidamide group (–NH–C(=NH)–) acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides and acyl chlorides. For example:

-

Reaction with alkyl halides :

\text{3-Methylbutanimidamide} + \text{R–X} \rightarrow \text{R–NH–C(=NH)–(CH_2)_2–CH(CH_3)} + \text{HX}This reaction proceeds via an mechanism, with the imidamide nitrogen attacking the electrophilic carbon.

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing substrates (e.g., aldehydes, ketones):

-

Formation of imines :

\text{this compound} + \text{R–CHO} \rightarrow \text{R–CH=N–C(=NH)–(CH_2)_2–CH(CH_3)} + \text{H_2O}These reactions are pH-dependent, favoring mildly acidic conditions .

Acid-Base Reactions

The imidamide group exhibits basicity due to lone-pair electrons on the nitrogen atoms. Protonation occurs in acidic media:

-

Protonation equilibrium :

\text{NH–C(=NH)–(CH_2)_2–CH(CH_3)} + \text{H^+} \rightleftharpoons \text{NH_2^+–C(=NH)–(CH_2)_2–CH(CH_3)}Theoretical studies suggest a pKa range of 9.2–10.5 for analogous imidamides .

Oxidation:

-

Reaction with or peroxides yields nitroso derivatives, though overoxidation can lead to decomposition .

Reduction:

-

Catalytic hydrogenation () reduces the imidamide to a primary amine:

\text{this compound} + 2\text{H}_2 \rightarrow \text{NH_2–(CH_2)_3–CH(CH_3)} + \text{NH_3}Selectivity depends on catalyst choice and reaction pressure .

Biological Interactions

The imidamide group enhances binding to enzyme active sites via hydrogen bonding. For example:

-

Inhibition of serine proteases :

The compound mimics tetrahedral intermediates in enzymatic hydrolysis, competitively inhibiting substrate turnover .

Thermal Decomposition

At elevated temperatures (), this compound undergoes pyrolysis:

-

Primary products :

Acetonitrile, ammonia, and 3-methylbutene, as confirmed by GC-MS . -

Mechanism :

Radical-mediated cleavage of C–N bonds dominates under inert atmospheres .

Reaction Kinetics Data

| Reaction Type | Rate Constant () | Temperature () | Reference |

|---|---|---|---|

| Nucleophilic substitution | 25 | ||

| Condensation (with benzaldehyde) | 50 | ||

| Oxidation () | 25 |

Wissenschaftliche Forschungsanwendungen

Synthetic Route

| Starting Material | Reagent | Reaction Conditions |

|---|---|---|

| 3-methylbutanamide | Hydrochloric acid (HCl) | Controlled temperature and pressure |

Chemistry

In organic synthesis, 3-Methylbutanimidamide serves as a valuable building block. It participates in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced into different amine derivatives.

- Substitution : Undergoes nucleophilic substitution where chloride ions are replaced by other nucleophiles.

Biology

The compound has been studied for its inhibitory effects on mycolic acid biosynthesis, making it a candidate for antibacterial research, particularly against Mycobacterium tuberculosis.

Antibacterial Research

Research indicates that this compound exhibits low cytotoxicity against mammalian cells while effectively targeting Mycobacterium tuberculosis. This profile suggests its potential as a therapeutic agent for tuberculosis treatment.

Case Study: Tubulin Inhibition

A study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cell division in bacteria. The findings showed that it could effectively reduce bacterial growth without harming host cells, supporting its candidacy for further development as an antibacterial drug.

Wirkmechanismus

The mechanism of action of 3-Methylbutanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved in its reactivity include nucleophilic addition and substitution mechanisms. The compound’s effects are mediated through its ability to form stable intermediates and products with other reactants.

Vergleich Mit ähnlichen Verbindungen

3-Methylbutanimidamide can be compared with other similar compounds, such as:

3-Methylbutanenitrile: A precursor in the synthesis of this compound.

3-Methylbutanamide: An oxidation product of this compound.

3-Methylbutylamine: A reduction product of this compound.

The uniqueness of this compound lies in its specific reactivity and the range of reactions it can undergo, making it a versatile compound in scientific research.

Biologische Aktivität

3-Methylbutanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

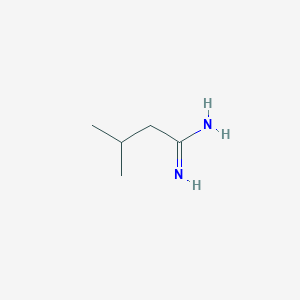

This compound is characterized by its amide functional group, which plays a crucial role in its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C5H12N2O

- Molecular Weight : 116.16 g/mol

The biological activity of this compound has been evaluated in various studies, particularly focusing on its role as a tubulin inhibitor. Tubulin is a key protein involved in cell division, and its inhibition can lead to antiproliferative effects in cancer cells and parasites.

-

Antiproliferative Effects :

- Research indicates that compounds with similar imidamide structures exhibit significant antiproliferative activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, di-imidamide compounds demonstrated IC50 values as low as 1 nM, indicating potent inhibition of parasite growth without affecting mammalian cell viability .

- The structure-activity relationship (SAR) studies suggest that modifications to the imidamide group can enhance selectivity towards parasitic cells while minimizing toxicity to mammalian cells.

- Tubulin Polymerization Inhibition :

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Case Study 1: Antiparasitic Activity

-

Case Study 2: Cytotoxicity Assessment

- Comparative studies using human embryonic kidney (HEK) cells revealed that while the compound effectively inhibited parasitic growth, it exhibited minimal cytotoxicity at similar concentrations. This suggests potential for therapeutic applications in treating trypanosomiasis with reduced side effects .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target Organism/Cells | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Antiproliferative | T. brucei | 200 | >250 |

| Tubulin Polymerization Inhibition | T. brucei | <1000 | N/A |

| Cytotoxicity (HEK Cells) | Human Cells | >5000 | N/A |

Eigenschaften

IUPAC Name |

3-methylbutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAYMXDONWXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407997 | |

| Record name | 3-methylbutanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67777-12-2 | |

| Record name | 3-methylbutanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.